Cas no 93-25-4 (2-Methoxyphenylacetic acid)

2-Methoxyphenylacetic acid structure
2-Methoxyphenylacetic acid structure
2-Methoxyphenylacetic acid
93-25-4
C9H10O3
166.173902988434
MFCD00004321
34694
7134

2-Methoxyphenylacetic acid Properties

Names and Identifiers

    • 2-Methoxyphenylacetic acid
    • 2-Methyl Phenylacetic Acid
    • 2-(2-methoxyphenyl)acetic acid
    • 2-Methoxybenzeneacet
    • 2-Methoxybenzeneacetic Acid
    • o-Methoxyphenylaceticacid
    • Ortho Methoxyl Phenyl Acetic Acid
    • Benzeneacetic acid, 2-methoxy-
    • 2-methoxyphenylaceticacid
    • (o-Methoxyphenyl)acetic acid
    • (2-Methoxyphenyl)acetic acid
    • Acetic acid, (o-methoxyphenyl)-
    • (2-methoxy-phenyl)-acetic acid
    • IVEWTCACRDEAOB-UHFFFAOYSA-N
    • Q63408954
    • o-METHOXYPHENYLACETIC ACID
    • 2-?Methoxyphenylacetic acid
    • 2-methoxyphenyl acetic acid
    • 2-methoxy-phenylacetic
    • 2-Methoxybenzeneacetic acid (ACI)
    • Acetic acid, (o-methoxyphenyl)- (6CI, 7CI, 8CI)
    • [2-(Methyloxy)phenyl]acetic acid
    • NSC 110708
    • NSC 16257
    • o-Anisylacetic acid
    • o-Methoxybenzeneacetic acid
    • 2-Methoxybenzeneacetic acid
    • AC-23644
    • DWF2D897KB
    • F2191-0109
    • (S)-2-methoxyphenylacetic acid
    • 2-methoxy phenyl acetic acid
    • 2-(2-methoxyphenyl)-acetic acid
    • 2-Methoxyphenylacetic acid, 98%
    • CS-D0984
    • NSC-16257
    • 93-25-4
    • 2-methoxy-benzeneacetic acid
    • NSC16257
    • F11410
    • DTXCID1048833
    • STL168986
    • (2-methoxyphenyl)-acetic acid
    • (oMethoxyphenyl)acetic acid
    • UNII-DWF2D897KB
    • W-100246
    • MFCD00004321
    • TS-02230
    • NSC110708
    • DB-028139
    • NSC-110708
    • Acetic acid, (omethoxyphenyl) (8CI)
    • Z104485032
    • SCHEMBL155982
    • Acetic acid, (omethoxyphenyl)
    • DTXSID0059083
    • 2-methoxy-phenylacetic acid
    • Benzeneacetic acid, 2methoxy
    • SY014484
    • 2-methoxy phenylacetic acid
    • AKOS000120534
    • EINECS 202-231-4
    • NS00039538
    • EN300-20940
    • M0533
    • +Expand
    • MFCD00004321
    • IVEWTCACRDEAOB-UHFFFAOYSA-N
    • 1S/C9H10O3/c1-12-8-5-3-2-4-7(8)6-9(10)11/h2-5H,6H2,1H3,(H,10,11)
    • O=C(CC1C(OC)=CC=CC=1)O
    • 2047573

Computed Properties

  • 166.06300
  • 1
  • 3
  • 3
  • 166.062994
  • 12
  • 156
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 1.5
  • nothing
  • 0
  • 46.5

Experimental Properties

  • 1.32230
  • 46.53000
  • 1.5101 (estimate)
  • dissolution
  • 254.38°C (rough estimate)
  • 123.0 to 125.0 deg-C
  • 117.1℃
  • 2768
  • 9.2g/l
  • Light yellow crystalline powder.
  • Not determined.
  • 1.1708 (rough estimate)

2-Methoxyphenylacetic acid Security Information

2-Methoxyphenylacetic acid Customs Data

  • 29189090
  • China Customs Code:

    2918990090

    Overview:

    2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

2-Methoxyphenylacetic acid Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003I14-10g
2-Methoxyphenylacetic acid
93-25-4 97%
10g
$5.00 2024-04-20
A2B Chem LLC
AB62536-10g
2-Methoxyphenylacetic acid
93-25-4 97%
10g
$5.00 2024-07-18
Aaron
AR003I9G-5g
2-Methoxyphenylacetic acid
93-25-4 98%
5g
$2.00 2024-07-18
abcr
AB117742-10 g
2-Methoxyphenylacetic acid, 99%; .
93-25-4 99%
10 g
€56.00 2023-07-20
Apollo Scientific
OR6815-25g
2-Methoxyphenylacetic acid
93-25-4 97%
25g
£15.00 2023-09-02
Enamine
EN300-20940-0.05g
2-(2-methoxyphenyl)acetic acid
93-25-4 95%
0.05g
$19.0 2023-09-16
eNovation Chemicals LLC
D690863-100g
2-Methoxyphenylacetic Acid
93-25-4 98%
100g
$130 2021-09-25
Fluorochem
078960-25g
2-Methoxyphenylacetic acid
93-25-4 95%
25g
£10.00 2022-03-01
Life Chemicals
F2191-0109-0.25g
2-Methoxyphenylacetic acid
93-25-4 95%+
0.25g
$18.0 2023-11-21
Oakwood
078960-1g
2-Methoxyphenylacetic acid
93-25-4 98%
1g
$9.00 2024-07-19

2-Methoxyphenylacetic acid Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Catalysts: Tempo Solvents: Acetonitrile ;  pH 6.7, rt
1.2 Reagents: Sodium chlorite Catalysts: Sodium hypochlorite Solvents: Water ;  rt; rt → 35 °C; 8 - 12 h, 35 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 8, rt
1.4 Reagents: Hydrochloric acid Solvents: tert-Butyl methyl ether ,  Water ;  pH 3 - 4, rt
Reference
Oxidation of primary alcohols to carboxylic acids with sodium chlorite catalyzed by tempo and bleach: 4-methoxyphenylacetic acid
Zhao, Matthew M.; Li, Jing; Mano, Eiichi; Song, Zhiguo J.; Tschaen, David M., Organic Syntheses, 2005, 81, 195-203

Synthetic Circuit 2

Reaction Conditions
1.1 Catalysts: Tempo Solvents: Acetonitrile ,  Water
1.2 Reagents: Sodium chlorite Solvents: Water
1.3 Catalysts: Sodium hypochlorite Solvents: Water
1.4 Reagents: Sodium hydroxide Solvents: Water
Reference
Oxidation of primary alcohols in the presence of TEMPO
, World Intellectual Property Organization, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Catalysts: Tempo Solvents: Acetonitrile ,  Water
1.2 Reagents: Sodium chlorite
1.3 Reagents: Sodium hypochlorite Solvents: Water
1.4 Reagents: Sodium hydroxide Solvents: Water
1.5 Reagents: Sodium sulfite Solvents: Water
1.6 Solvents: tert-Butyl methyl ether
1.7 Reagents: Hydrochloric acid Solvents: Water
Reference
Oxidation of Primary Alcohols to Carboxylic Acids with Sodium Chlorite Catalyzed by TEMPO and Bleach
Zhao, Mangzhu; Li, Jing; Mano, Eiichi; Song, Zhiguo; Tschaen, David M.; et al, Journal of Organic Chemistry, 1999, 64(7), 2564-2566

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Periodic acid Catalysts: Chromium trioxide Solvents: Acetonitrile ,  Water
1.2 Reagents: Disodium phosphate Solvents: Water
Reference
Oxidation process of alcohols using periodic acid and chromium catalyst
, World Intellectual Property Organization, , ,

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Periodic acid (H5IO6) Catalysts: Chromium trioxide Solvents: Acetonitrile ,  Water
Reference
A novel chromium trioxide catalyzed oxidation of primary alcohols to the carboxylic acids
Zhao, Mangzhu; Li, Jing; Song, Zhiguo; Desmond, Richard; Tschaen, David M.; et al, Tetrahedron Letters, 1998, 39(30), 5323-5326

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  71 h, reflux
Reference
An efficient method for one-carbon elongation of aryl aldehydes via their dibromoalkene derivatives
Huh, Dal Ho; Jeong, Ji Sang; Lee, Hee Bong; Ryu, Hoejin; Kim, Young Gyu, Tetrahedron, 2002, 58(50), 9925-9932

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Sodium carbonate ,  Dicyclohexylcarbodiimide Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: Acetonitrile ;  20 h, 60 °C
Reference
Palladium catalyzed carbonylation of benzyl chlorides: Additive-controlled divergent synthesis of benzyl arylacetates and arylacetic acids
Peng, Jin-Bao ; Wang, Wei-Feng; Wu, Fu-Peng; Ying, Jun; Qi, Xinxin; et al, Journal of Catalysis, 2018, 368, 275-278

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Acetic acid ,  Sulfuric acid ;  1 - 1.5 h, rt → 100 °C; 12 h, 125 - 130 °C
Reference
Process for preparation of 8-methoxy-3,4-dihydro-1H-2-naphthalenone
, China, , ,

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  50 °C; 10 h, 50 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3
Reference
Research on synthesis process of methoxyphenamine hydrochloride
Yao, Yi; Liu, Yanbin; Tang, Qian; Zhong, Weihui, Huagong Shengchan Yu Jishu, 2012, 19(1), 7-9

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Ozone Solvents: Dichloromethane
1.2 Reagents: Hydrogen peroxide Solvents: Acetic acid
Reference
Preparation of phenylacetic acid derivatives and intermediate products.
, European Patent Organization, , ,

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Stannous chloride ,  Hydrogen iodide Solvents: Acetic acid
Reference
Preparation of ο-hydroxyphenylacetic acid
Levine, Joseph; Eble, T. E.; Fischbach, Henry, Journal of the American Chemical Society, 1948, 70,

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  rt → 50 °C; 2 h, 50 °C; 50 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
Reference
Method for synthesizing benzofuranone from o-cresol
, China, , ,

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water ;  20 min, 90 °C
Reference
Palladium-Catalyzed α-Arylation of Dimethyl Malonate and Ethyl Cyanoacetate with o-Alkoxybromobenzenes for the Synthesis of Phenylacetic Acid, Esters and Phenylacetonitriles
Civicos, Jose F.; Costa, Paulo R. R.; Domingos, Jorge L. O., SynOpen, 2017, 1(1), 0091-0096

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Stannous chloride ,  Hydrogen iodide Solvents: Acetic acid ,  Water
Reference
Studies on oxygen heterocycles. Part 1. Acid catalyzed and photochemical reactions of some aryl diazo ketones
Ghosh, Somnath; Datta, Indira; Chakraborty, Rupak; Das, Tapas Kumar; Sengupta, Judhajit; et al, Tetrahedron, 1989, 45(5), 1441-6

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  0 °C; 1.5 h, 0 °C
1.2 Reagents: Isopropoxy 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ;  2 h, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  0 °C → rt; 1 h, rt
1.4 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Acetone ,  Water ;  12 h, 50 °C
Reference
Synthesis of Carboxylic Acids, Esters, and Amides from 1,1-Dibromoalkenes via Oxidation of Alkynyl Boronate Intermediates
Tao, Lei; Yang, Wen; Zhao, Wanxiang, ChemistrySelect, 2021, 6(33), 8532-8536

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  0 °C; 1.5 h, 0 °C
1.2 Reagents: Isopropoxy 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ;  0 °C; 2 h, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  1 h, 0 °C → rt
1.4 Reagents: Potassium peroxymonosulfate Solvents: Acetone ,  Water ;  12 h, 50 °C
Reference
Method for preparing carboxylic acid from 1,1-dibromoalkene by one-pot method
, China, , ,

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Manganese Catalysts: 2,9-Dibutyl-4,7-dimethyl-1,10-phenanthroline ,  Dibromo[1,1′-(oxy-κO)bis[2-(methoxy-κO)ethane]]nickel Solvents: Dimethylformamide ;  1 atm, rt; rt → 90 °C; 72 h, 90 °C; 90 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
Nickel-Catalyzed Carboxylation of Benzylic C-N Bonds with CO2
Moragas, Toni; Gaydou, Morgane; Martin, Ruben, Angewandte Chemie, 2016, 55(16), 5053-5057

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 5 min, -78 °C
1.2 Reagents: 2,2,6,6-Tetramethylpiperidine ,  Potassium tert-butoxide Solvents: Tetrahydrofuran ;  15 min, -78 °C
1.3 -78 °C → rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
1.5 Reagents: Hydrochloric acid Solvents: Water ;  overnight, reflux
Reference
Controlled Anion Migrations with a Mixed Metal Li/K-TMP Amide: General Application to Benzylic Metalations
Fleming, Patricia; O'Shea, Donal F., Journal of the American Chemical Society, 2011, 133(6), 1698-1701

Synthetic Circuit 19

Reaction Conditions
1.1 Catalysts: Iodine Solvents: 1,2-Dimethoxyethane ,  Water ;  1 min, rt
1.2 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) ;  rt; 3.5 h, rt
Reference
Metal-free, catalytic regioselective oxidative conversion of vinylarenes: a mild approach to phenylacetic acid derivatives
Kodumuri, Srujana; Peraka, Swamy; Mameda, Naresh; Chevella, Durgaiah; Banothu, Rammurthy; et al, RSC Advances, 2016, 6(8), 6719-6723

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Solvents: Water
Reference
Intermolecular acylation. III. The preparation and ring closure of the α-(methoxyphenyl)glutaric acids
Hey, D. H.; Nagdy, K. A., Journal of the Chemical Society, 1953, 1894, 1894-9

2-Methoxyphenylacetic acid Raw materials

2-Methoxyphenylacetic acid Preparation Products

2-Methoxyphenylacetic acid Suppliers

Nantong Reform Petro-chemical Co.,Ltd
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(CAS:93-25-4)
CAO HAI YAN
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J&K Scientific
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2-Methoxyphenylacetic acid Related Literature

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